
N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The structure of thiazole derivatives typically includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of chloroacetamide compounds with mercapto derivatives. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides includes reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives to yield the final compounds . The structural elucidation of these compounds is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and LC-MS/MS, along with elemental analyses .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution of the molecule. For example, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles with the phenyl and thiazole rings, affecting the molecule's three-dimensional conformation . These structural features are crucial as they can influence the compound's ability to interact with biological targets and thus its biological activity.
Chemical Reactions Analysis
Thiazole derivatives can participate in a range of chemical reactions, primarily due to the reactive sites present on the thiazole ring and the acetamide group. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are essential for the compound's ability to form stable crystal structures and interact with biological molecules . The acetamide group can also form hydrogen bonds, contributing to the compound's solubility and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the thiazole ring and the acetamide group. These properties are critical for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the compound's stability and its ability to form crystals with specific space groups .
科学的研究の応用
Anticancer Properties
A significant aspect of research on N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives focuses on their potential as anticancer agents. For example, Evren et al. (2019) synthesized related compounds and evaluated their anticancer activity against human lung adenocarcinoma cells, finding some derivatives to exhibit high selectivity and induce apoptosis, though not as potently as cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Duran and Demirayak (2012) investigated the anticancer activities of certain acetamide derivatives against various human tumor cell lines, noting considerable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Effects
Research has also explored the antimicrobial and antifungal potentials of related imidazole derivatives. For instance, Ramalingam et al. (2019) synthesized acetamide derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, with some compounds showing significant activity against Candida strains (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).
Anticonvulsant Activity
Some studies have identified anticonvulsant properties in these compounds. Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, identifying compounds with effective anticonvulsant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Molecular Structure and pKa Determination
Some research has focused on the molecular structure and properties of these compounds. Sethusankar et al. (2002) studied the crystalline structure of a related compound, providing insights into its molecular geometry (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002). Duran and Canbaz (2013) determined the acidity constants (pKa) of certain acetamide derivatives, contributing to the understanding of their chemical behavior (Duran & Canbaz, 2013).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-17(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-16-10-9-15(25-2)11-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMJGFNRBUIGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


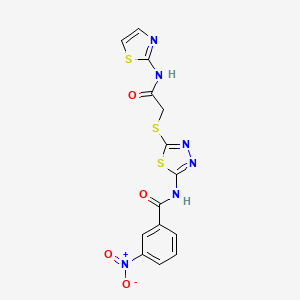
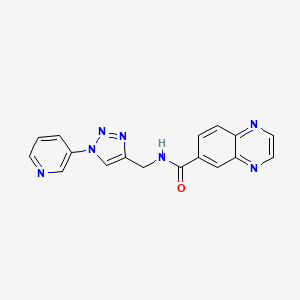
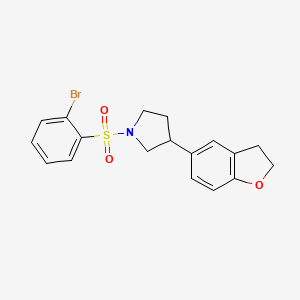


![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)
![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

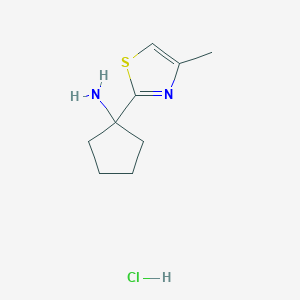

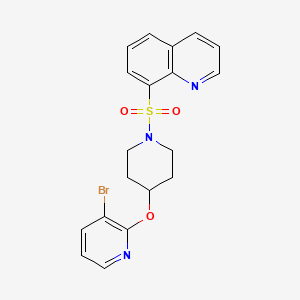
![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)